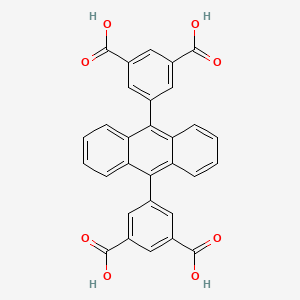

5,5'-(Anthracene-9,10-diyl)diisophthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5’-(Anthracene-9,10-diyl)diisophthalic acid: is an organic compound with the molecular formula C30H18O8 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isophthalic acid groups attached to the 9 and 10 positions of the anthracene core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Anthracene-9,10-diyl)diisophthalic acid typically involves the reaction of anthracene with isophthalic acid derivatives under specific conditions. One common method is the solvothermal reaction , where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of the desired product with high purity and yield .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar solvothermal techniques. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

Substitution: The aromatic rings of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Chemistry: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand and form coordination complexes with metal ions. These MOFs have applications in gas storage, catalysis, and separation processes .

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its structural properties make it a potential candidate for the development of new drugs or diagnostic agents, although specific applications are still under investigation .

Industry: In the industrial sector, 5,5’-(Anthracene-9,10-diyl)diisophthalic acid is explored for its use in the production of advanced materials, such as polymers and nanocomposites. These materials can have enhanced mechanical, thermal, and optical properties .

Mecanismo De Acción

The mechanism of action of 5,5’-(Anthracene-9,10-diyl)diisophthalic acid largely depends on its application. In the context of MOFs, the compound acts as a ligand, coordinating with metal ions to form stable frameworks. The anthracene core provides rigidity and stability, while the isophthalic acid groups facilitate coordination with metal centers .

Comparación Con Compuestos Similares

- 5,5’-(2,3,6,7-Tetramethoxyanthracene-9,10-diyl)diisophthalic acid

- 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid

- Diphenylethyne-3,3’,5,5’-tetracarboxylic acid (PCN-14)

Comparison: Compared to similar compounds, 5,5’-(Anthracene-9,10-diyl)diisophthalic acid is unique due to its specific structural arrangement and the presence of two isophthalic acid groups. This configuration enhances its ability to form stable coordination complexes and contributes to its versatility in various applications .

Actividad Biológica

5,5'-(Anthracene-9,10-diyl)diisophthalic acid (CAS No. 422269-95-2) is a complex organic compound featuring anthracene and isophthalic acid moieties. This compound has garnered attention in research due to its potential biological activities and applications in materials science. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C30H18O8, with a molecular weight of approximately 506.46 g/mol. Its structure comprises two isophthalic acid units linked by an anthracene moiety, which contributes to its unique electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C30H18O8 |

| Molecular Weight | 506.46 g/mol |

| CAS Number | 422269-95-2 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Research indicates that it may exert effects through the following mechanisms:

- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in cancer cell lines.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular processes.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound on human colorectal carcinoma cells. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

- Cell Line : Human colorectal carcinoma (HCT116)

- Concentration : Tested at various concentrations (1 µM to 50 µM)

- Results :

- Significant reduction in cell viability at higher concentrations.

- Induction of apoptosis confirmed via flow cytometry.

Table: Summary of Biological Activity Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays | Inhibition of HCT116 cell proliferation |

| Enzyme Inhibition | Enzyme activity assays | Potential inhibition of metabolic enzymes |

| Receptor Interaction | Binding assays | Modulation of receptor activity observed |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Similar compounds have indicated low clearance rates and moderate volumes of distribution, with terminal half-lives ranging from 36 to 52 hours. These properties are crucial for its potential therapeutic applications.

Applications and Future Directions

The unique structure and biological activity of this compound position it as a promising candidate for further research in various fields:

- Drug Development : Its anticancer properties warrant exploration for therapeutic applications in oncology.

- Material Science : The compound's electronic properties may be harnessed in the development of organic semiconductors or photonic devices.

- Biochemical Research : Continued investigation into its interactions with biological macromolecules could elucidate novel biochemical pathways.

Propiedades

IUPAC Name |

5-[10-(3,5-dicarboxyphenyl)anthracen-9-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c31-27(32)17-9-15(10-18(13-17)28(33)34)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29(35)36)14-20(12-16)30(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFGWZVJZPTKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does H4ADIP contribute to the fluorescence properties of MOFs?

A: H4ADIP exhibits ligand-based blue emission. [] When incorporated into lanthanide-based coordination polymers, it can transfer energy to lanthanide ions, resulting in enhanced or quenched fluorescence depending on the interaction with analytes. For instance, a Gadolinium-based CP with H4ADIP demonstrated fluorescence quenching in the presence of Uranyl ions (UO22+) and 2-Thiazolidinethione-4-carboxylic acid (TTCA) but showed fluorescence enhancement upon the addition of phosphate ions (PO43-). [] This behavior highlights H4ADIP's potential in developing luminescent sensors.

Q2: Can you explain the "in situ ligand formation" observed with H4ADIP during MOF synthesis and its significance?

A: Researchers observed that H4ADIP can be generated in situ from 5,5'-(anthracene-9,10-diyl)diisophthalic acid (H4DPATC) during the solvothermal synthesis of a Uranyl Organic Framework (UOF). [] This in situ transformation suggests a potential pathway for modifying ligand structure within the reaction environment, potentially leading to MOFs with unique properties.

Q3: How does the structure of H4ADIP influence the stability and porosity of the resulting MOFs?

A: The rigid anthracene core and the multiple coordination sites of the isophthalic acid groups in H4ADIP contribute to the formation of robust frameworks. [] Studies have shown that incorporating H4ADIP into 2D supramolecular organic frameworks (SOFs) through hydrogen bonding resulted in enhanced stability and permanent porosity upon desolvation. [] This stability is attributed to the polycatenated structure formed by the interlocking of 2D honeycomb-like layers. []

Q4: What are the potential applications of H4ADIP-based MOFs in sensing?

A: The luminescent properties of H4ADIP-based MOFs make them promising candidates for sensing applications. For example, a Terbium-based MOF with H4ADIP exhibited high selectivity and sensitivity as a turn-on and blue-shift fluorescence sensor for acidic amino acids (L-aspartate and L-glutamine) and cations (Al3+ and Ga3+). [] The observed sensing mechanism involved energy transfer and absorbance-caused enhancement (ACE) due to interactions between the MOF and the analytes. []

Q5: Are there any computational studies on H4ADIP and its derived MOFs?

A: Yes, quantum chemistry calculations were employed to understand the structure and properties of H4ADIP-based SOFs. [] These calculations provided insights into the mechanical properties of the materials, including their soft deformation modes and low-energy vibration modes, offering valuable information for predicting their behavior and potential applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.